molecular formula C14H13NO B13982581 Methanone, (3-aminophenyl)(4-methylphenyl)- CAS No. 62261-36-3

Methanone, (3-aminophenyl)(4-methylphenyl)-

Cat. No.: B13982581
CAS No.: 62261-36-3
M. Wt: 211.26 g/mol
InChI Key: PRLOILJFLDVYKL-UHFFFAOYSA-N
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Description

Methanone, (3-aminophenyl)(4-methylphenyl)-, also known as (3-aminophenyl)(4-methylphenyl)methanone, is a chemical compound with the molecular formula C14H13NO. It belongs to the class of benzophenones, which are characterized by a ketone group attached to two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-aminophenyl)(4-methylphenyl)- typically involves the reaction of 3-aminobenzophenone with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-aminophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (3-aminophenyl)(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-aminophenyl)(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-aminophenyl)(4-methylphenyl)- is unique due to the specific positioning of the amino and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to its analogs .

Biological Activity

Methanone, (3-aminophenyl)(4-methylphenyl)-, also known by its chemical structure C15H15NO, exhibits a range of biological activities that have garnered interest in pharmacological research. This compound has been studied for its potential antioxidant, anticancer, and antimicrobial properties. Here, we delve into various studies and findings related to its biological activity.

Chemical Structure and Properties

The chemical structure of Methanone, (3-aminophenyl)(4-methylphenyl)- is characterized by an amine group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of both the 3-aminophenyl and 4-methylphenyl groups contributes to its pharmacological profile.

Antioxidant Activity

Recent studies have shown that derivatives of Methanone compounds exhibit significant antioxidant properties. For instance, compounds with similar structures have been evaluated using the DPPH radical scavenging method, where they demonstrated higher antioxidant activity compared to ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Methanone Derivative A45.1%1.4 times higher
Methanone Derivative B20.2%Comparable
Ascorbic Acid-Reference

Anticancer Activity

The anticancer potential of Methanone derivatives has been explored in various cancer cell lines. In vitro studies utilizing the MTT assay revealed that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some compounds reduced cell viability significantly, indicating their potential as anticancer agents .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)% Cell Viability Reduction
Compound XU-8710.543.7 ± 7.4%
Compound YMDA-MB-23112.044.6 ± 8.0%
Control---

The mechanisms underlying the biological activities of Methanone derivatives are complex and may involve multiple pathways:

  • Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress is crucial for its antioxidant activity.
  • Cytotoxic Mechanism : The interaction with specific cellular targets leads to apoptosis in cancer cells, which has been observed through decreased expression of anti-apoptotic proteins like Bcl-2 in treated cells .

Case Study 1: Anticancer Efficacy in Glioblastoma

A study conducted on a derivative of Methanone showed promising results in inhibiting glioblastoma cell proliferation. The compound was tested against U-87 cells and demonstrated an IC50 value indicating significant cytotoxicity.

Case Study 2: Antioxidant Properties in Cardiac Cells

Another investigation focused on the antioxidant effects of Methanone derivatives on cardiac cells exposed to oxidative stress. Results indicated that these compounds could mitigate cell damage by reducing reactive oxygen species (ROS) levels.

Properties

CAS No.

62261-36-3

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(3-aminophenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H13NO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3

InChI Key

PRLOILJFLDVYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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